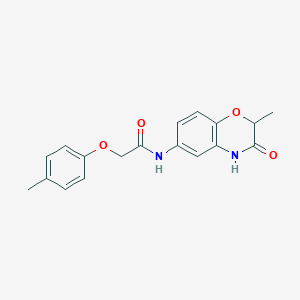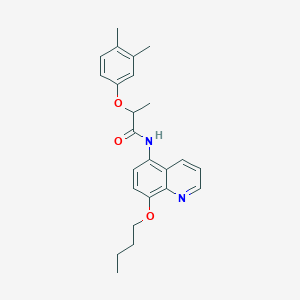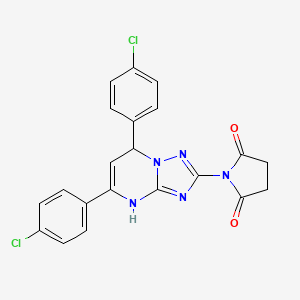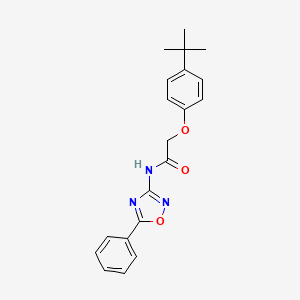![molecular formula C23H24F3NOS B11325694 N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B11325694.png)
N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the selection of reagents and solvents that are both cost-effective and environmentally friendly is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the adamantane core can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce adamantane alcohols.
Scientific Research Applications
N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism by which N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The thiophene ring and trifluoromethyl group can interact with enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene exhibit similar chemical properties and applications.
Trifluoromethyl Compounds: Molecules such as trifluoromethylbenzene share the trifluoromethyl group, contributing to their reactivity and stability.
Adamantane Derivatives: Compounds like amantadine, used as antiviral agents, feature the adamantane core.
Uniqueness
N-[(Thiophen-2-YL)methyl]-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24F3NOS |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H24F3NOS/c24-23(25,26)18-3-1-4-19(10-18)27(14-20-5-2-6-29-20)21(28)22-11-15-7-16(12-22)9-17(8-15)13-22/h1-6,10,15-17H,7-9,11-14H2 |
InChI Key |
FUVIBXHGGCHEKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(CC4=CC=CS4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11325611.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11325615.png)

![4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11325619.png)
![2-Ethoxy-4-[2-(2,8,9-trimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]phenyl ethyl ether](/img/structure/B11325621.png)
![7-bromo-N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11325625.png)


![2-(3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11325636.png)
![4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11325637.png)
![2-(4-bromophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11325642.png)

![2-(3,4-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11325668.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11325684.png)
